4-Propylaniline
CAS No.: 2696-84-6
Cat. No.: VC1569864
Molecular Formula: C9H13N
Molecular Weight: 135.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2696-84-6 |
---|---|
Molecular Formula | C9H13N |
Molecular Weight | 135.21 g/mol |
IUPAC Name | 4-propylaniline |
Standard InChI | InChI=1S/C9H13N/c1-2-3-8-4-6-9(10)7-5-8/h4-7H,2-3,10H2,1H3 |
Standard InChI Key | OAPDPORYXWQVJE-UHFFFAOYSA-N |
SMILES | CCCC1=CC=C(C=C1)N |
Canonical SMILES | CCCC1=CC=C(C=C1)N |
Boiling Point | 225.0 °C |
Introduction
Chemical Identity and Properties
Chemical Structure and Identification
4-Propylaniline, also known as 4-n-propylaniline or p-propylaniline, is an aromatic primary amine with a propyl chain attached to the benzene ring at the para position relative to the amino group.
Identification Parameter | Description |
---|---|
CAS Number | 2696-84-6 |
Molecular Formula | C9H13N |
Molecular Weight | 135.21 g/mol |
IUPAC Name | 4-propylbenzenamine |
Synonyms | p-Propylaniline, p-n-Propylaniline, 4-n-Propylaniline, Benzenamine 4-propyl-, 1-Amino-4-propylbenzene, p-Aminopropylbenzene, 4-Propylbenzenamine |
SMILES Code | NC1=CC=C(CCC)C=C1 |
The compound features a benzene ring with an amino group (-NH2) and a propyl chain (-CH2CH2CH3) in para position, giving it unique physical and chemical properties that make it valuable for various applications .
Physical Properties
4-Propylaniline appears as a colorless to pale yellow liquid at room temperature. Its physical properties have been well-characterized through various analytical methods.
Property | Value |
---|---|
Physical State | Liquid |
Appearance | Colorless to pale yellow |
Melting Point | 31.33°C (estimate) |
Boiling Point | 224-226°C at 760 mmHg |
Density | 0.919 g/mL at 25°C |
Refractive Index | n 20/D 1.543 |
Flash Point | 103.9°C (219°F) |
Vapor Pressure | 0.1±0.4 mmHg at 25°C |
LogP | 2.46 |
pKa | 4.75±0.10 (Predicted) |
These physical properties influence its behavior in various chemical reactions and applications, particularly its solubility in organic solvents and limited solubility in water .
Chemical Properties
4-Propylaniline exhibits chemical properties characteristic of aromatic amines. The amino group is nucleophilic, making it reactive in various organic transformations.
Property | Description |
---|---|
Reactivity | Nucleophilic at the amino group |
Sensitivity | Light sensitive |
Stability | Stable under normal conditions, but degrades upon exposure to light and air |
Solubility | Soluble in organic solvents, limited solubility in water |
Acid-Base Behavior | Weakly basic due to the amino group |
The reactivity of the amino group allows 4-propylaniline to participate in numerous chemical reactions, including acylation, alkylation, and condensation reactions, making it valuable in organic synthesis .
Synthesis and Production
Synthetic Routes
Several methods exist for the synthesis of 4-propylaniline, with the most common involving the propylation of aniline or the reduction of corresponding nitro compounds.
From N-Propylbenzene
One established synthetic route involves the nitration of propylbenzene followed by reduction:
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N-Propylbenzene is treated with H2SO4 and aqueous HNO3 at temperatures below 15°C to yield 4-nitropropylbenzene
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The nitro compound is subsequently reduced to obtain 4-propylaniline
This multi-step reaction with proper catalysts and conditions produces good yields of 4-propylaniline .
Alternative Methods
Other synthetic routes include:
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Direct alkylation of aniline with propyl halides
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Reduction of 4-propylnitrobenzene
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Catalytic coupling reactions
These methods vary in efficiency, cost, and scale of production, with industrial processes often optimized for specific applications .
Applications and Uses
Industrial Applications
4-Propylaniline serves as an important intermediate in various industrial processes due to its reactive amino group and structural properties.
Industry | Applications |
---|---|
Dye Production | Intermediate in the synthesis of azo dyes and other colorants |
Pharmaceuticals | Precursor for pharmaceutical compounds with antimicrobial properties |
Agrochemicals | Building block for pesticides and herbicides |
Polymer Industry | Catalyst in polymerization reactions |
Rubber Chemicals | Component in rubber processing additives |
Corrosion Inhibitors | Used in the formulation of metal surface protectants |
Its versatility in these applications stems from its ability to undergo various chemical transformations while maintaining structural integrity .
Research Applications
In scientific research, 4-propylaniline finds applications in various fields of chemistry and materials science.
Organic Synthesis
4-Propylaniline serves as a versatile building block in organic synthesis, particularly for:
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Synthesis of heterocyclic compounds including pyridines, imidazoles, and quinolines
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Development of novel pharmacologically active compounds
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Preparation of specialized surfactants and catalysts
Materials Science
Recent research has explored the use of 4-propylaniline in:
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Preparation of polyoxomolybdates with unique crystalline structures
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Development of advanced materials with specific electronic or optical properties
Biological Activity and Toxicology
Biochemical Interactions
4-Propylaniline interacts with various biological systems, primarily through its aromatic amine functionality.
Biological Target | Interaction |
---|---|
Cytochrome P450 Enzymes | Forms reactive intermediates through metabolic activation |
Cellular Components | May induce oxidative stress in cells |
DNA and Proteins | Potential to form adducts with biomolecules |
Detoxification Pathways | Influences expression of genes involved in detoxification |
These biochemical interactions contribute to both its potential applications in pharmaceutical research and its toxicological profile .
Toxicological Profile
Studies have characterized various aspects of 4-propylaniline's toxicity:
Toxicity Parameter | Findings |
---|---|
Acute Toxicity | Classified as Category 4 for oral, dermal, and inhalation routes |
Skin Irritation | Causes skin irritation (H315) |
Eye Irritation | Causes serious eye irritation (H319) |
Respiratory Effects | May cause respiratory irritation (H335) |
Mutagenicity | Positive in Ames bacterial mutation test |
Long-term Effects | Potential for persistent oxidative stress and DNA damage |
The compound shows moderate acute toxicity and significant irritant properties, necessitating appropriate handling precautions in research and industrial settings .
Parameter | Recommendation |
---|---|
Storage Environment | Keep in dark place |
Atmosphere | Inert atmosphere recommended |
Temperature | Room temperature |
Container | Tightly closed in original container |
Incompatible Materials | Acids, strong oxidizing agents |
Special Considerations | Light sensitive; protect from direct sunlight |
These storage conditions help prevent degradation and maintain the compound's chemical integrity for various applications .
Parameter | Classification |
---|---|
GHS Symbol | GHS07 (Warning) |
Signal Word | Warning |
Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
Precautionary Statements | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Hazard Class | Skin Irritation (Category 2) Eye Irritation (Category 2) Specific Target Organ Toxicity - Single Exposure (Category 3) |
These classifications are based on the compound's irritant properties and potential respiratory effects .
Safety Measure | Recommendation |
---|---|
Personal Protective Equipment | Eyeshields, full-face respirator, gloves, laboratory coat |
Ventilation | Use in well-ventilated area or fume hood |
Handling | Avoid contact with skin and eyes; do not breathe mist/vapors/spray |
Spill Response | Neutralize with lime milk or soda; flush with plenty of water |
Fire Protection | Use appropriate extinguishing media for surrounding fire |
First Aid | Rinse affected areas thoroughly with water; seek immediate medical attention if swallowed |
These precautions help minimize exposure risks and ensure safe handling in laboratory and industrial settings .
Spectroscopic Data
Nuclear Magnetic Resonance (NMR)
NMR spectroscopy provides valuable structural information about 4-propylaniline:
NMR Type | Key Signals |
---|---|
¹H NMR | Aromatic protons (6.6-7.0 ppm) NH₂ protons (3.5-3.7 ppm) Propyl chain (-CH₂-CH₂-CH₃) protons (0.8-2.5 ppm) |
¹³C NMR | Aromatic carbons (115-145 ppm) Propyl chain carbons (13-38 ppm) |
NMR analysis has been used to study the conformational properties of 4-propylaniline, revealing the existence of multiple conformers with the propyl chain in different orientations .
Mass Spectrometry
Mass spectrometric analysis of 4-propylaniline shows characteristic fragmentation patterns:
m/z Value | Relative Intensity | Fragment Assignment |
---|---|---|
136.112076 | 999 | Molecular ion [M]⁺ |
94.065126 | 227 | [C₆H₈N]⁺ |
43.054227 | 54 | [C₃H₇]⁺ |
91.054227 | 44 | [C₇H₇]⁺ |
41.038577 | 19 | [C₃H₅]⁺ |
These mass spectral data are valuable for identification and structural confirmation of 4-propylaniline in various analytical contexts .
Research Findings
Conformational Analysis
Recent research has employed advanced spectroscopic techniques to investigate the conformational properties of 4-propylaniline:
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B3LYP/6-31G* conformational search identified four non-degenerate low-energy conformers with different propyl chain orientations
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Nuclear Overhauser Effect (NOE) measurements have been used to determine accurate interproton distances in 4-propylaniline
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These studies have demonstrated that NOE measurements alone can establish interproton distances in flexible molecules like 4-propylaniline to within a few percent of their ensemble-averaged values
Polyoxomolybdate Complexes
4-Propylaniline has been used to synthesize novel polyoxomolybdate complexes:
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Three new polyoxomolybdates of 4-propylaniline were successfully obtained and characterized through X-ray diffraction
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These complexes exhibit unique crystal structures and properties that may be valuable for various applications in materials science
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The study demonstrated the utility of 4-propylaniline as a structure-directing agent in the synthesis of complex inorganic-organic hybrid materials
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